molecular formula C13H6F4N2O B11806333 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B11806333
M. Wt: 282.19 g/mol
InChI Key: WHTWDOKBTCZCLM-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethyl group, a fluorophenyl group, and a hydroxyl group attached to a nicotinonitrile core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups.

    Trifluoromethyl-substituted nicotinonitriles: Compounds with trifluoromethyl groups attached to a nicotinonitrile core.

Uniqueness

6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C13H6F4N2O

Molecular Weight

282.19 g/mol

IUPAC Name

6-(3-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H6F4N2O/c14-8-3-1-2-7(4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20)

InChI Key

WHTWDOKBTCZCLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F

Origin of Product

United States

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